molecular formula C9H15NSi B13755640 2-Trimethylsilanylaniline CAS No. 57792-17-3

2-Trimethylsilanylaniline

Cat. No.: B13755640
CAS No.: 57792-17-3
M. Wt: 165.31 g/mol
InChI Key: RHLITNIJIBAVSN-UHFFFAOYSA-N
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Description

2-Trimethylsilanylaniline, also known as Benzenamine, 2-(trimethylsilyl)-, is an organic compound with the molecular formula C9H15NSi and a molecular weight of 165.31 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to the aniline ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Trimethylsilanylaniline can be synthesized through various methods. One common approach involves the palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene . This reaction typically requires a palladium catalyst, a base, and specific reaction conditions to achieve high yields.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for efficiency, yield, and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Trimethylsilanylaniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides and amines can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups into the molecule.

Scientific Research Applications

2-Trimethylsilanylaniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials.

    Biology: The compound’s unique properties make it useful in biochemical studies and as a reagent in various biological assays.

    Medicine: Research into potential pharmaceutical applications is ongoing, exploring its use in drug development and therapeutic interventions.

    Industry: It is employed in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-Trimethylsilanylaniline involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 2-[(Trimethylsilyl)ethynyl]aniline
  • 2-Trimethylsilylethynylphenylamine
  • 4,5-Difluoro-2-trimethylsilanylethynyl-phenylamine

Comparison: Compared to similar compounds, 2-Trimethylsilanylaniline stands out due to its unique combination of the trimethylsilyl group and aniline ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research. The presence of the trimethylsilyl group can enhance stability, reactivity, and overall performance in various chemical reactions.

Properties

CAS No.

57792-17-3

Molecular Formula

C9H15NSi

Molecular Weight

165.31 g/mol

IUPAC Name

2-trimethylsilylaniline

InChI

InChI=1S/C9H15NSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,10H2,1-3H3

InChI Key

RHLITNIJIBAVSN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1N

Origin of Product

United States

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